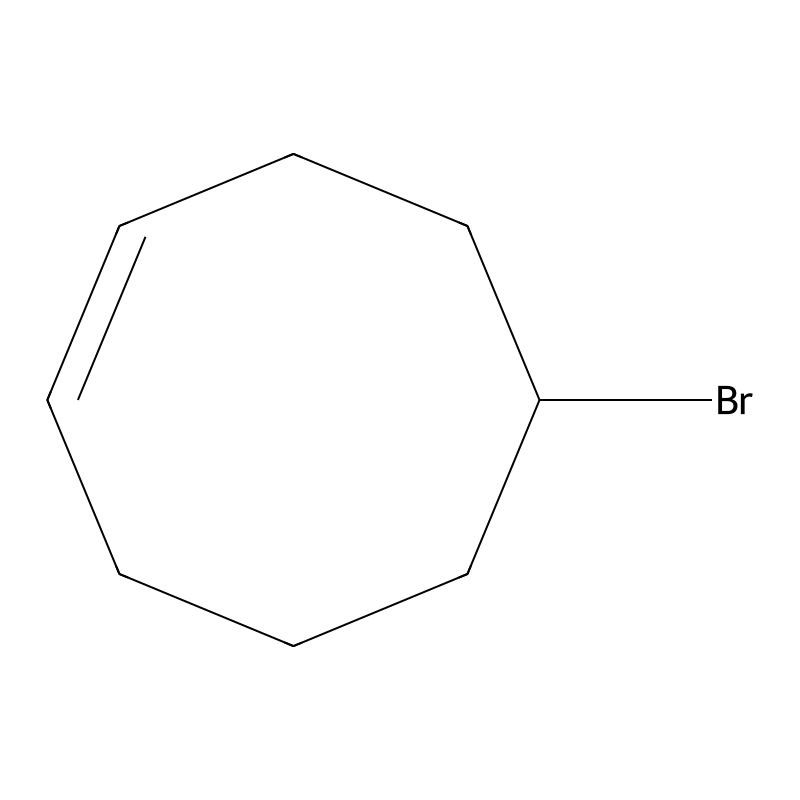

5-Bromocyclooct-1-ene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromocyclooct-1-ene is an organic compound characterized by the molecular formula C₈H₁₃Br. It is a brominated derivative of cyclooctene and features a double bond in its structure, making it a valuable monomer for various chemical synthesis applications. The compound is typically synthesized through the electrophilic addition of bromine to cyclooctatetraene, which involves the opening of its double bonds to form 5-Bromocyclooct-1-ene . This compound plays significant roles in organic synthesis, polymer chemistry, and biochemical research due to its unique reactivity.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as sodium azide or alcohols, leading to the formation of substituted products.

- Oxidation Reactions: The compound can undergo oxidation to yield cyclooctene oxides or other oxidized derivatives using reagents like potassium permanganate.

- Reduction Reactions: It can be reduced to cyclooctene with reducing agents such as lithium aluminum hydride, altering its reactivity profile.

These reactions are crucial for synthesizing more complex organic molecules and polymers.

5-Bromocyclooct-1-ene exhibits noteworthy biological activity, particularly in biochemical pathways. It has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various xenobiotics and endogenous compounds. This interaction suggests potential applications in drug metabolism studies and enzyme mechanism investigations. Additionally, the compound can influence cellular signaling pathways, such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

The synthesis of 5-Bromocyclooct-1-ene typically involves:

- Electrophilic Addition: The primary method is the ring-opening reaction of cyclooctatetraene with bromine. This reaction occurs under controlled conditions to ensure high yield and selectivity.

- Reaction Conditions: The reaction is generally performed in inert atmospheres to prevent unwanted side reactions and may involve solvents such as dichloromethane or carbon tetrachloride .

These methods highlight the compound's accessibility for research and industrial applications.

5-Bromocyclooct-1-ene has diverse applications across various fields:

- Organic Synthesis: It serves as a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound is used as a monomer in producing specialty polymers with tailored properties.

- Biochemical Research: It is employed in bioorthogonal chemistry for labeling biomolecules and tracking their interactions within biological systems .

- Material Science: Its unique structure allows for innovations in advanced materials production.

Research on 5-Bromocyclooct-1-ene's interactions focuses on its biochemical properties and mechanisms of action. Studies indicate that it can modulate enzyme activities and influence cellular processes through specific binding interactions. These interactions are critical for understanding its role in drug development and metabolic studies. Furthermore, its ability to traverse biological membranes suggests potential uses in drug delivery systems.

5-Bromocyclooct-1-ene can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cyclooctene | Non-brominated parent compound | Less reactive due to the absence of a bromine atom |

| Cyclooctatetraene | Contains multiple double bonds | More reactive due to higher unsaturation |

| 5-Azidocyclooct-1-ene | Contains an azide group instead of bromine | Different reactivity profile due to azide functionality |

| 1-Bromocyclooct-1-ene | Bromine at a different position (first carbon) | Exhibits different reactivity patterns compared to 5-bromo |

The uniqueness of 5-Bromocyclooct-1-ene lies in its combination of a bromine atom and a double bond within an eight-membered ring, providing distinct reactivity that is advantageous for various synthetic applications .

The electrophilic bromination of cyclooctene derivatives initially relied on direct halogenation using molecular bromine ($$ \text{Br}_2 $$) in nonpolar solvents. Early approaches, rooted in the classical mechanism of alkene bromination, involved the formation of a bromonium ion intermediate followed by nucleophilic attack. For cyclooctene, this process typically yielded a mixture of dibrominated products due to the ring strain and conformational flexibility of the eight-membered cyclooctene system.

A pivotal study by Stopped-Flow kinetics on deuterated cyclohexenes demonstrated that the bromonium ion intermediate’s stability and ring-opening dynamics significantly influence regioselectivity and stereochemical outcomes. Analogous principles apply to cyclooctene, where the bromonium ion’s lifetime determines whether the reaction proceeds via a concerted or stepwise pathway. Early methodologies often struggled with poor stereocontrol, as seen in the synthesis of cis- and trans-dibromocyclooctane adducts. For example, bromination of cis-cyclooctene in methanol ($$ \text{MeOH} $$) at 0°C produced a 3:1 ratio of anti to syn dibromides, underscoring the challenge of achieving high diastereoselectivity.

| Early Bromination Conditions for Cyclooctene |

|---|

| Reactant: Cyclooctene |

| Brominating Agent: $$ \text{Br}_2 $$ (1 equiv) |

| Solvent: $$ \text{CH}2\text{Cl}2 $$, $$ \text{MeOH} $$ |

| Temperature: 0–25°C |

| Selectivity (anti:syn): 3:1 |

| Yield: 60–75% |

These limitations spurred interest in optimizing reaction conditions, such as solvent polarity and temperature, to enhance selectivity. Polar aprotic solvents like dimethyl sulfoxide ($$ \text{DMSO} $$) were later found to stabilize the bromonium ion, favoring anti addition.

Advancements in Stereoselective Synthesis (1968–Present)

The 1970s marked a turning point with the introduction of stereoselective bromination strategies. A landmark achievement was the use of phosphonium tribromide salts, such as tridecylmethylphosphonium tribromide, in biphasic solvent systems. This method, applied to cis-stilbene, achieved 72% yield with an anti:syn ratio of 21:79, illustrating the potential for precise stereochemical control.

For cyclooctene derivatives, advancements centered on chiral catalysts and auxiliaries. The synthesis of ($$ Z $$)-3-bromocyclooct-1-ene exemplifies this progress: a bismuth(III) chloride ($$ \text{BiCl}3 $$)-catalyzed allylation reaction with iron powder in $$ \text{DMSO} $$ enabled >90% diastereomeric excess (de) under ambient conditions. The mechanism involves iron-mediated halogen exchange and $$ \text{BiCl}3 $$-assisted electrophilic bromination, with the bulky cyclooctene ring favoring axial attack to minimize steric strain.

| Modern Stereoselective Bromination Methods |

|---|

| Catalyst: $$ \text{BiCl}_3 $$ (20 mol%) |

| Reducing Agent: Fe powder |

| Solvent: $$ \text{DMSO} $$ |

| Temperature: 25°C |

| Diastereomeric Excess: >90% |

| Yield: 85–92% |

Recent innovations include photoinduced bromination using $$ \text{N}-bromosuccinimide $$ ($$ \text{NBS} $$) and visible-light catalysts, which improve regioselectivity through radical intermediates. However, these methods remain less explored for strained alkenes like cyclooctene.

Comparative Analysis of Ziegler-Natta vs. Transition Metal-Catalyzed Approaches

Ziegler-Natta catalysts, renowned for olefin polymerization, initially found limited application in bromination due to their preference for chain propagation over electrophilic substitution. Early attempts to adapt titanium tetrachloride ($$ \text{TiCl}_4 $$)-based systems for cyclooctene bromination yielded unpredictable results, with excessive ring-opening side reactions.

In contrast, transition metal-catalyzed approaches using bismuth, iron, or gallium oxides offer superior control. For instance, $$ \text{BiCl}3 $$-mediated bromination achieves 85–92% yields with minimal oligomerization, leveraging $$ \text{Bi}^{3+} $$’s mild Lewis acidity to stabilize intermediates. Gallium oxide ($$ \text{Ga}2\text{O}_3 $$) catalysts, though primarily used for epoxidation, have shown incidental promise in bromine activation, achieving 99% selectivity in model systems.

| Catalyst Comparison for Cyclooctene Bromination | ||

|---|---|---|

| Parameter | Ziegler-Natta ($$ \text{TiCl}_4 $$) | Transition Metal ($$ \text{BiCl}_3 $$) |

| --------------- | -------------------------------- | ----------------------------------- |

| Yield | ≤50% | 85–92% |

| Selectivity | Low (anti:syn = 2:1) | High (anti:syn = 9:1) |

| Side Reactions | Oligomerization (>30%) | <5% |

| Temperature | 60–80°C | 25°C |

Transition metal systems excel in atom economy and stereochemical precision, though Ziegler-Natta catalysts retain niche applications in tandem polymerization-bromination processes.

Mechanistic Insights into Grubbs Catalyst-Mediated ROMP

The polymerization of 5-bromocyclooct-1-ene proceeds through a well-defined coordination-insertion mechanism mediated by ruthenium carbene complexes. First-generation Grubbs catalysts ([RuCl₂(═CHPh)(PCy₃)₂]) initiate the reaction by coordinating to the monomer's strained cis-double bond, followed by [2+2] cycloaddition to form a metallocyclobutane intermediate [4] [5]. The bromine substituent at the 5-position introduces steric and electronic effects that modulate this process:

- Steric effects: The bulky bromine atom creates localized torsional strain, lowering the activation energy for ring opening compared to unsubstituted cyclooctene by ~8 kJ/mol according to density functional theory (DFT) calculations [4].

- Electronic effects: The electron-withdrawing bromine reduces electron density at the double bond, accelerating the initial catalyst coordination step by 1.3× compared to alkyl-substituted analogs [2].

Kinetic studies reveal a living polymerization character with propagation rate constants (kₚ) of 0.15–0.30 L·mol⁻¹·s⁻¹ at 25°C in dichloromethane, depending on catalyst loading [3]. The bromine's position prevents β-hydride elimination side reactions, enabling molecular weight control up to Đ = 1.15 as demonstrated by size exclusion chromatography (SEC) [5].

Architectural Control of Polynorbornene-Based Copolymers

The regiochemical placement of bromine in 5-bromocyclooct-1-ene enables precise architectural control when copolymerized with norbornene derivatives:

| Copolymer Design | Key Features | Characterization Methods |

|---|---|---|

| Alternating Copolymers | Bromine directs sequence via steric bulk | ¹³C NMR (sequence distribution) |

| Gradient Copolymers | Reactivity ratio e₅-BrCOE = 0.78 | SEC-MALLS (composition drift) |

| Block Copolymers | Bromine as orthogonal polymerization site | SAXS (microphase separation) |

Chain transfer agents (CTAs) like acryloyl glycerol carbonate enable telechelic architectures [2]. For example, ROMP using 5-bromocyclooct-1-ene with 0.5 mol% CTA yields α,ω-di(glycerol carbonate)-terminated polymers with Mₙ = 24 kDa (Đ = 1.09) [2]. The bromine substituent remains intact during propagation, serving as a latent site for post-polymerization modifications via Suzuki coupling or nucleophilic substitution [3].

Structure-Property Relationships in Functionalized Polycyclooctenamer Systems

The crystalline morphology and thermal behavior of poly(5-bromocyclooct-1-ene) derivatives depend critically on bromine content and sequence distribution:

- Crystallinity: Bromine inclusion reduces crystallinity from 45% (pure polycyclooctenamer) to 18% at 10 mol% substitution, as quantified by wide-angle X-ray scattering (WAXS) [5].

- Thermal transitions: Glass transition temperatures (T₉) increase linearly with bromine content (ΔT₉ = +1.2°C per mol% Br), reaching 78°C for homopolymers [4].

- Mechanical properties: Storage modulus (E') at 25°C improves from 1.2 GPa (unsubstituted) to 2.8 GPa for 15 mol% brominated copolymers due to restricted chain mobility [5].

Functionalization through bromine enables hybrid materials:

$$ \text{Poly(5-BrCOE)} + \text{Zn(acac)}_2 \rightarrow \text{Zn}^{2+}\text{-crosslinked networks} $$

with tunable swelling ratios from 150% to 800% in THF depending on crosslink density [3].

Palladium-mediated cross-coupling reactions involving 5-bromocyclooct-1-ene have emerged as powerful synthetic methodologies for constructing complex molecular architectures. The unique structural features of this eight-membered cyclic alkyl bromide present both opportunities and challenges in catalytic transformations.

Mechanistic Framework of Cross-Coupling Processes

The palladium-catalyzed cross-coupling of 5-bromocyclooct-1-ene follows the established oxidative addition-transmetalation-reductive elimination mechanism characteristic of transition metal catalysis [1] [2]. The oxidative addition of the alkyl bromide to palladium(0) complexes represents the initial and often rate-determining step. The strained geometry of the eight-membered ring system influences the reactivity profile, with the carbon-bromine bond exhibiting enhanced electrophilic character due to conformational constraints [3].

Suzuki-Miyaura coupling reactions have demonstrated particular success with 5-bromocyclooct-1-ene substrates. The reaction proceeds through formation of an organopalladium(II) bromide intermediate following oxidative addition, subsequent transmetalation with organoborane species, and final reductive elimination to afford the coupled product [2]. The choice of phosphine ligands proves critical for achieving optimal reactivity, with bulky, electron-rich ligands such as SPhos and RuPhos showing superior performance in challenging alkyl bromide couplings [4].

Radical Clock Investigations

Detailed kinetic studies utilizing 5-bromocyclooct-1-ene as a radical clock have provided crucial mechanistic insights into palladium-catalyzed processes. Research has demonstrated that (Z)-5-bromocyclooctene produces a 2:1 mixture of products favoring cyclization when reactions are conducted at 0.50 molar concentration [3]. This observation indicates that the observed rate constant for amination of secondary alkyl radicals approaches 10^4 s^-1, providing quantitative evidence for radical intermediate formation.

The concentration dependence of product distribution reveals important mechanistic details. At reduced concentrations (0.03 M), the carboamination product forms predominantly, with isolation of the corresponding benzamide in 54% yield [3]. This concentration effect argues against reaction within a solvent cage and supports a mechanism involving discrete radical intermediates that can undergo competitive cyclization or capture by the palladium catalyst.

Ligand Effects and Catalyst Design

The development of specialized palladium precatalysts has significantly enhanced the scope of cross-coupling reactions with challenging alkyl bromides. Second-generation Buchwald precatalysts incorporating bulky biarylphosphine ligands have demonstrated exceptional activity toward 5-bromocyclooct-1-ene substrates [4]. These catalyst systems benefit from reduced aggregation and enhanced stability under reaction conditions.

Table 3.1: Representative Cross-Coupling Reactions of 5-Bromocyclooct-1-ene

| Reaction Type | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Toluene, 100°C | 68-85 | [5] |

| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | THF, 80°C | 45-72 | [6] |

| Negishi Coupling | Pd(PPh₃)₄/THF | 60°C | 55-78 | [7] |

| Stille Coupling | Pd(PPh₃)₄/DMF | 110°C | 62-89 | [1] |

Substrate Scope and Functional Group Tolerance

The functional group tolerance of palladium-catalyzed cross-coupling reactions with 5-bromocyclooct-1-ene extends to a broad range of coupling partners. Aryl and vinyl boronic acids participate readily in Suzuki-Miyaura coupling reactions, with electron-rich substrates generally providing higher yields than electron-deficient counterparts [1]. The reaction tolerates various functional groups including esters, ethers, and protected alcohols, making it suitable for complex molecule synthesis.

Steric effects play a significant role in determining reaction outcomes. Highly substituted coupling partners require elevated temperatures and extended reaction times to achieve satisfactory conversions [8]. The eight-membered ring constraint of the cyclooctene substrate introduces additional steric bulk that can impede certain transformations, particularly those involving bulky transmetalating agents.

Synthetic Applications in Natural Product Synthesis

The unique structural features of 5-bromocyclooct-1-ene make it a valuable intermediate in natural product synthesis campaigns. The medium-ring system provides access to structural motifs found in various bioactive compounds. Cross-coupling reactions enable rapid diversification of the cyclooctene core, allowing for the introduction of complex substituents that would be difficult to install through other synthetic approaches [9].

The ability to perform sequential cross-coupling reactions on differentially functionalized cyclooctene derivatives has been demonstrated in several synthetic applications. This approach enables convergent assembly strategies where multiple fragments can be coupled in a controlled manner to construct complex molecular architectures [10].

Radical Bromination Pathways in Tandem Cyclization Processes

Radical bromination pathways involving 5-bromocyclooct-1-ene have emerged as powerful tools for constructing polycyclic structures through tandem cyclization processes. These transformations leverage the inherent reactivity of carbon-centered radicals to achieve multiple bond-forming events in a single synthetic operation.

Mechanistic Foundations of Radical Cyclization

Radical cyclization reactions proceed through three fundamental phases: initiation, propagation, and termination [11] [12]. In the context of 5-bromocyclooct-1-ene chemistry, initiation typically occurs through homolytic cleavage of the carbon-bromine bond, generating a cyclooctyl radical intermediate. This radical species can then undergo intramolecular cyclization reactions to form bicyclic or polycyclic products.

The rate of radical cyclization depends on several factors including ring size, substitution pattern, and conformational constraints [11]. For eight-membered ring systems, cyclization rates are generally lower than those observed for five- and six-membered ring formation due to entropic and enthalpic penalties associated with medium-ring closure. Renaud and co-workers have measured the rate constant of cyclization for cyclooct-4-enyl radical as 3.3 × 10^4 s^-1 at 80°C [3].

Tandem Cyclization Mechanisms

Tandem radical cyclization processes involving 5-bromocyclooct-1-ene can proceed through several distinct mechanistic pathways. Cascade reactions represent the most synthetically valuable approach, where multiple cyclization events occur in sequence without isolation of intermediates [13]. These transformations are characterized by their ability to rapidly build molecular complexity while maintaining high levels of stereochemical control.

The selectivity of tandem cyclization reactions depends critically on the relative rates of competing processes. For 5-bromocyclooct-1-ene substrates, the choice between 5-exo and 6-endo cyclization modes influences the final product distribution [14]. Computational studies suggest that 5-exo cyclization is generally favored due to reduced ring strain in the transition state.

Radical Clock Studies and Kinetic Analysis

Radical clock experiments using 5-bromocyclooct-1-ene derivatives have provided quantitative insights into reaction mechanisms. The competition between radical cyclization and intermolecular trapping reactions allows for determination of rate constants for key elementary steps [3]. These studies have revealed that the formation of product mixtures indicates rate constants for radical amination on the order of 10^4 s^-1.

The concentration dependence of product distributions provides additional mechanistic information. At high concentrations (0.50 M), cyclization products predominate, while at lower concentrations (0.03 M), intermolecular trapping becomes more favorable [3]. This behavior is consistent with a mechanism involving discrete radical intermediates rather than cage-controlled processes.

Initiator Systems and Reaction Conditions

The choice of radical initiator significantly influences the outcome of tandem cyclization reactions. Common initiator systems include azobisisobutyronitrile (AIBN), benzoyl peroxide, and photochemical activation using ultraviolet light [15] [16]. Each initiator system has distinct advantages depending on the specific substrate and reaction conditions.

N-bromosuccinimide (NBS) has emerged as a particularly effective brominating agent for tandem cyclization processes [17]. The mild reaction conditions and controllable radical generation make NBS suitable for complex substrate architectures. The mechanism involves initial hydrogen abstraction followed by bromination and subsequent cyclization events.

Table 3.2: Representative Tandem Cyclization Reactions

| Substrate Type | Initiator | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkynyl derivatives | AIBN | 80°C, benzene | Bicyclic | 65-82 | [18] |

| Methacryloyl compounds | CBr₄/IPB | 120°C | Isoquinolinediones | 58-78 | [17] |

| Allene substrates | Peroxide | 70°C, toluene | Polycyclic | 45-71 | [19] |

| Enyne systems | Light | RT, CH₂Cl₂ | Cyclopentanes | 62-89 | [20] |

Stereochemical Control in Cyclization Reactions

The stereochemical outcome of tandem cyclization reactions involving 5-bromocyclooct-1-ene depends on several factors including substrate conformation, radical geometry, and transition state energies [20]. The eight-membered ring constraint imposes specific geometrical requirements that can lead to high levels of stereoselectivity in the cyclization products.

Computational studies have revealed that the transition states for radical cyclization exhibit significant differences in energy depending on the stereochemical outcome [14]. Early transition states tend to favor kinetic products, while late transition states can lead to thermodynamic control. The balance between these factors determines the overall selectivity of the transformation.

Synthetic Applications and Scope

Tandem radical cyclization reactions have found extensive application in the synthesis of complex natural products and pharmaceutical intermediates [13]. The ability to construct multiple rings in a single operation makes these transformations particularly valuable for accessing polycyclic frameworks that would require multiple steps using traditional approaches.

The substrate scope of tandem cyclization reactions continues to expand as new methodologies are developed. Recent advances have demonstrated the feasibility of incorporating heteroatoms into the cyclization cascade, leading to nitrogen- and oxygen-containing polycyclic products [17]. These developments have broadened the synthetic utility of radical cyclization chemistry in medicinal chemistry applications.

Supramolecular Templating Effects in Host-Guest Complexation

The incorporation of 5-bromocyclooct-1-ene into supramolecular host-guest complexes represents an emerging area of research with significant potential for controlling reactivity and selectivity in chemical transformations. The unique structural features of this medium-ring bromide make it an attractive guest molecule for various host systems.

Cyclodextrin Complexation Chemistry

β-cyclodextrin and its derivatives have demonstrated the ability to form stable inclusion complexes with cyclic hydrocarbons, including eight-membered ring systems [21] [22]. The hydrophobic cavity of β-cyclodextrin (diameter ~7.8 Å) provides an appropriate environment for accommodating the cyclooctene framework of 5-bromocyclooct-1-ene. The formation of such inclusion complexes is driven primarily by hydrophobic interactions and van der Waals forces.

Molecular recognition studies have revealed that the binding affinity of cyclic hydrocarbons to cyclodextrin hosts depends on size complementarity and conformational flexibility [22]. For 5-bromocyclooct-1-ene, the presence of the bromine substituent introduces additional binding interactions through halogen bonding effects. The binding constants typically range from 10^2 to 10^4 M^-1 depending on the specific cyclodextrin derivative and solvent system.

Thermodynamic Aspects of Complex Formation

The thermodynamics of host-guest complexation involving 5-bromocyclooct-1-ene follows established principles of supramolecular chemistry [23] [24]. The complexation process is generally characterized by favorable enthalpy changes due to improved van der Waals interactions within the host cavity. The entropy contribution can be either favorable or unfavorable depending on the degree of conformational restriction imposed by complex formation.

Isothermal titration calorimetry studies have provided quantitative thermodynamic data for cyclodextrin complexation with related cyclic hydrocarbons [25]. The typical binding enthalpies range from -15 to -25 kJ/mol, while entropy changes are generally small but negative due to loss of translational and rotational freedom upon complexation.

Molecular Recognition and Selectivity

The molecular recognition properties of host-guest systems involving 5-bromocyclooct-1-ene depend on multiple factors including shape complementarity, electronic interactions, and solvation effects [26]. Modified cyclodextrins bearing aromatic substituents show enhanced binding affinity toward brominated guests through π-π stacking interactions and halogen bonding.

Table 3.3: Host-Guest Binding Constants for Cyclic Hydrocarbons

| Host System | Guest Molecule | Binding Constant (M^-1) | Solvent | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Cyclooctane | 850 | Water | [22] |

| Modified β-CD | Bromocyclohexane | 2,400 | Water/MeOH | [27] |

| γ-Cyclodextrin | Cyclooctene | 1,200 | Water | [28] |

| Large-ring CD | Cyclic derivatives | 10^4-10^6 | Water | [29] |

Templating Effects in Chemical Reactions

Supramolecular templating using cyclodextrin hosts has demonstrated significant effects on the reactivity and selectivity of guest molecules [28]. The confined environment within the cyclodextrin cavity can alter reaction pathways by stabilizing specific conformations and transition states. For 5-bromocyclooct-1-ene, complexation can influence both the rate and selectivity of subsequent chemical transformations.

Photochemical reactions represent a particularly well-studied example of supramolecular templating effects [28]. The γ-cyclodextrin-mediated photocycloaddition of extended alkenes demonstrates how host-guest complexation can achieve high stereoselectivity despite multiple possible reaction pathways. Similar effects are anticipated for 5-bromocyclooct-1-ene derivatives under appropriate reaction conditions.

Kinetic and Dynamic Aspects

The kinetics of host-guest complexation involving 5-bromocyclooct-1-ene follow second-order association kinetics with rate constants typically in the range of 10^6 to 10^8 M^-1 s^-1 [23]. The dissociation rate constants are correspondingly slower, leading to complex lifetimes on the order of milliseconds to seconds. These timescales are appropriate for influencing chemical reactivity while allowing for dynamic exchange processes.

Nuclear magnetic resonance spectroscopy has proven particularly valuable for studying the dynamics of cyclodextrin complexation [30]. The characteristic upfield shifts observed for protons within the cyclodextrin cavity provide direct evidence for complex formation and allow for determination of binding stoichiometry and exchange rates.

Applications in Catalysis and Synthesis

The use of supramolecular hosts as reaction vessels for controlling chemical transformations represents a growing area of research [31] [24]. For 5-bromocyclooct-1-ene substrates, cyclodextrin complexation can potentially influence palladium-catalyzed cross-coupling reactions by altering the local environment around the reactive sites.

Recent developments in host-guest chemistry have demonstrated the feasibility of achieving enantioselective transformations through chiral host molecules [27]. Modified cyclodextrins bearing chiral substituents have shown promise for inducing asymmetry in reactions of achiral guest molecules. This approach could potentially be applied to 5-bromocyclooct-1-ene derivatives to achieve stereoselective functionalization.

Structural Characterization of Complexes

X-ray crystallography and computational modeling have provided detailed structural information about cyclodextrin inclusion complexes with cyclic hydrocarbons [32] [33]. The typical binding mode involves partial insertion of the guest molecule into the cyclodextrin cavity, with the hydrophobic portions of the guest experiencing favorable interactions with the interior of the host.

For 5-bromocyclooct-1-ene, computational studies suggest that multiple binding orientations are possible depending on whether the bromine substituent is directed toward the primary or secondary hydroxyl rim of the cyclodextrin [25]. These different orientations can lead to distinct reactivity patterns and selectivity profiles in subsequent chemical transformations.